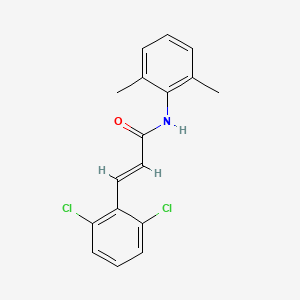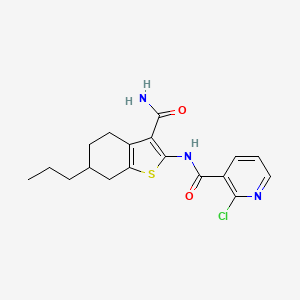
N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a cyclohexenyl group, an ethyl chain, and a phenyl group attached to a propenamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with cinnamoyl chloride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can be achieved through continuous flow synthesis. This method allows for the efficient production of the compound with high yields and minimal purification steps. The process involves the use of automated reactors and in-line separation techniques to streamline the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated amides .
Applications De Recherche Scientifique
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and dyestuffs .
Mécanisme D'action
The mechanism of action of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a reduction in the production of inflammatory mediators. This inhibition occurs through the interaction of the compound with the active site of the enzyme, preventing the substrate from binding and undergoing the catalytic reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Used as a perfuming agent and in the production of special solvents.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses .
Uniqueness
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C17H21NO |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H21NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1,3-4,7-9,11-12H,2,5-6,10,13-14H2,(H,18,19)/b12-11+ |
Clé InChI |
MCWCQTQSPRJJMM-VAWYXSNFSA-N |
SMILES isomérique |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CC=C2 |
SMILES canonique |
C1CCC(=CC1)CCNC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)
![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926960.png)

![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926991.png)
![N-(4-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926993.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926998.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927013.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)

![1-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B14927044.png)
![N-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927049.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927052.png)
